An In-depth Technical Guide to 3-Pentenoic Acid: Chemical Structure and Properties
An In-depth Technical Guide to 3-Pentenoic Acid: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of 3-pentenoic acid, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Chemical Structure and Identification
3-Pentenoic acid is an unsaturated carboxylic acid with the chemical formula C₅H₈O₂.[1] It exists as two geometric isomers: cis (Z) and trans (E), depending on the arrangement of substituents around the carbon-carbon double bond.[2]
Table 1: Chemical Identification of 3-Pentenoic Acid Isomers
| Identifier | trans-3-Pentenoic Acid | cis-3-Pentenoic Acid | Reference(s) |
| IUPAC Name | (3E)-Pent-3-enoic acid | (3Z)-Pent-3-enoic acid | [3] |
| Synonyms | (E)-Pent-3-enoic acid | (Z)-Pent-3-enoic acid | [3][4] |
| CAS Number | 1617-32-9 | 33698-87-2 | [3][4] |
| Chemical Formula | C₅H₈O₂ | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | 100.12 g/mol | |
| SMILES | C/C=C/CC(=O)O | C/C=C\CC(=O)O |
Physicochemical Properties
The physical and chemical properties of 3-pentenoic acid are summarized in the tables below. Data for the specific isomers are provided where available.
Table 2: Physical Properties of 3-Pentenoic Acid
| Property | trans-3-Pentenoic Acid | cis-3-Pentenoic Acid | General (Isomer not specified) | Reference(s) |
| Appearance | Colorless clear liquid | Colorless liquid or white crystal | Colorless to pale yellow clear liquid | [4][5][6] |
| Boiling Point | 192-194 °C (at 760 mmHg) | - | 192-193 °C (at 760 mmHg) | [3][5] |
| Melting Point | 1.5 °C | - | - | [3] |
| Density | 0.986 g/mL at 20 °C | - | 0.989 g/mL | [3][7] |
| Refractive Index | n20/D 1.435 | - | 1.436 | [7] |
| Solubility | Soluble in alcohol | Soluble in ethanol, ether, and chloroform; insoluble in water | Soluble in alcohol; 2.06e+004 mg/L in water at 25 °C | [4][5][6] |
| Vapor Pressure | - | - | 0.219 mmHg at 25 °C | [5] |
| Flash Point | 89.5 °C (closed cup) | - | 89.5 °C (closed cup) | [5] |
Table 3: Chemical Properties and Reactivity of 3-Pentenoic Acid
| Property | Value | Reference(s) |
| pKa | 4.51 (at 25 °C) | [3] |
| logP (o/w) | 0.835 (estimated) | [5] |
| Reactivity | Undergoes typical carboxylic acid reactions (e.g., esterification) and alkene reactions (e.g., addition). It is a useful reagent in organic synthesis. | [3][8] |
Experimental Protocols
This section provides generalized experimental protocols for the synthesis and analysis of 3-pentenoic acid based on available information for the compound and similar short-chain unsaturated carboxylic acids.
Synthesis of 3-Pentenoic Acid
3.1.1. Synthesis of trans-3-Pentenoic Acid (Industrial Process)
A patented industrial process describes the synthesis of trans-3-pentenoic acid by heating butadiene with carbon monoxide and water.[9] This process is conducted under high pressure (at least 700 atmospheres) and high temperature (100-250 °C) in the presence of a cobalt carbonyl catalyst and a dimethylformamide or dimethylacetamide solvent.[9] Due to the hazardous conditions, this synthesis is not suitable for a standard laboratory setting.
3.1.2. General Synthesis of cis-3-Pentenoic Acid
Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining an NMR spectrum of 3-pentenoic acid is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the 3-pentenoic acid sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (0 ppm).
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a Fourier-transform NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition Parameters (Example):
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
A general protocol for obtaining an FTIR spectrum of 3-pentenoic acid is as follows:
-
Sample Preparation (Neat Liquid): If the sample is a liquid, a spectrum can be obtained directly as a neat sample.[1] Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Place the sample holder in the FTIR spectrometer.
-
Acquisition Parameters (Example):
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Background Subtraction: Record a background spectrum of the empty sample holder (or with the clean KBr/NaCl plates) and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C=C stretch.
Biological Activity and Signaling Pathways
While there are some claims of antibacterial and anti-inflammatory effects for cis-3-pentenoic acid, detailed studies and experimental data specifically for 3-pentenoic acid are not widely available in the public scientific literature.[4] Therefore, this section provides a general overview of key signaling pathways that are often implicated in inflammation and could be relevant for future research on the biological activities of 3-pentenoic acid.
Potential Anti-inflammatory Mechanisms
Inflammation is a complex biological response involving various signaling pathways. Two central pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12]
4.1.1. NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.[10][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[13] This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators such as cytokines, chemokines, and adhesion molecules.[10]
4.1.2. MAPK Signaling Pathway
The MAPK family of kinases (including ERK, JNK, and p38) are key players in transducing extracellular signals into cellular responses, including inflammation.[11][14] Inflammatory stimuli activate a cascade of upstream kinases that ultimately lead to the phosphorylation and activation of MAPKs.[11] Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, which in turn regulate the expression of inflammatory genes.[11][14]
Potential Antibacterial Mechanisms
The potential antibacterial activity of 3-pentenoic acid could be investigated through various assays. A general workflow for assessing antibacterial properties is outlined below.
Conclusion
3-Pentenoic acid is a simple unsaturated carboxylic acid with two geometric isomers. While its physicochemical properties are relatively well-documented, detailed laboratory-scale synthesis protocols and, most notably, in-depth studies on its biological activities are limited in publicly available literature. The potential for anti-inflammatory and antibacterial effects, particularly for the cis-isomer, warrants further investigation. Future research could focus on elucidating the specific mechanisms of action, potentially involving key inflammatory signaling pathways such as NF-κB and MAPK, and thoroughly characterizing its antimicrobial spectrum and mode of action. This would provide a more complete understanding of the therapeutic potential of 3-pentenoic acid and its derivatives.
References
- 1. 3-Pentenoic acid | C5H8O2 | CID 21263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentenoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-PENTENOIC ACID | 1617-32-9 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 3-pentenoic acid, 5204-64-8 [thegoodscentscompany.com]
- 6. (E)-3-pentenoic acid, 1617-32-9 [thegoodscentscompany.com]
- 7. 3-pentenoic acid [stenutz.eu]
- 8. trans-3-Pentenoic Acid [myskinrecipes.com]
- 9. US2586341A - Process for producing trans-3-pentenoic acid - Google Patents [patents.google.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 12. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 13. bosterbio.com [bosterbio.com]
- 14. synapse.koreamed.org [synapse.koreamed.org]
